5-(Azidomethyl)cycloheptene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(azidomethyl)cycloheptene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-11-10-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHOOCZXIRAUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Azidomethyl Cycloheptene
Strategic Retrosynthesis of the Cycloheptene (B1346976) Scaffold Bearing an Azidomethyl Moiety
A retrosynthetic analysis of 5-(azidomethyl)cycloheptene reveals several logical disconnections. The primary focus is on the disconnection of the C-N bond of the azide (B81097) group and the formation of the seven-membered ring.
Functional Group Interconversion (FGI): The most straightforward retrosynthetic step involves the conversion of the azidomethyl group back to a more stable and readily accessible precursor. The azide is typically introduced via nucleophilic substitution, suggesting a precursor such as 5-(halomethyl)cycloheptene or 5-(tosyloxymethyl)cycloheptene. This approach simplifies the synthetic challenge to the formation of a functionalized cycloheptene.
C-C Bond Disconnection of the Ring: Further disconnection of the cycloheptene ring itself can be envisioned through various ring-forming strategies. For instance, a Diels-Alder reaction between a diene and an appropriate dienophile could be considered, although the formation of a seven-membered ring via this method is not as common as for six-membered rings. A more plausible approach involves ring-closing metathesis (RCM) of a suitable acyclic diene. Another classical approach is intramolecular cyclization, such as an aldol (B89426) condensation or a Dieckmann condensation, followed by further functional group manipulations to yield the desired cycloheptene structure. A conceptual retrosynthetic pathway is illustrated below:
This strategic analysis highlights that the synthesis can be approached by first constructing a functionalized cycloheptene ring and then introducing the azide, or by incorporating the azide precursor into an acyclic molecule prior to ring formation.
Approaches to the Installation of the Azidomethyl Group
The introduction of the azidomethyl group is a critical step in the synthesis of the target molecule. This can be achieved through several methods, primarily involving nucleophilic substitution or direct azidation reactions.
One of the most common and reliable methods for introducing an azide group is through the nucleophilic substitution of an alkyl halide with an azide salt, such as sodium azide (NaN₃). youtube.com This S_N2 reaction proceeds with inversion of configuration if the carbon atom is a stereocenter. libretexts.org For the synthesis of this compound, a precursor like 5-(bromomethyl)cycloheptene would be required. researchgate.net
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the S_N2 mechanism. Microwave-assisted synthesis in aqueous media has also been reported as a rapid and efficient method for this transformation, often avoiding the need for phase-transfer catalysts and using more environmentally benign solvents. organic-chemistry.org One-pot procedures that combine the nucleophilic substitution of benzylic bromides with sodium azide and a subsequent reaction have been developed, showcasing the versatility of this method. nih.gov
Table 1: Representative Conditions for Nucleophilic Substitution with Azide
| Precursor | Azide Source | Solvent | Conditions | Yield | Reference |
| Alkyl Halides/Tosylates | Alkali Azides | Water | Microwave | Good to Excellent | organic-chemistry.org |
| Benzylic Bromides | Sodium Azide | Not specified | One-pot with subsequent reaction | Good to Excellent | nih.gov |
| Alkyl Halides | Sodium Azide | Not specified | Standard S_N2 | General Method | youtube.com |
This table is illustrative and based on general methodologies; specific yields for 5-(halomethyl)cycloheptene are not provided in the search results.
Direct azidation methods offer an alternative to the two-step process of halogenation followed by substitution. These reactions can potentially be more atom-economical.
The double bond in the cycloheptene ring presents another reactive site for the introduction of an azide group. Various methods for the difunctionalization of olefins, including azidation, have been developed. nih.gov These reactions often involve the addition of an azide radical and another functional group across the double bond. For instance, iron-catalyzed difunctionalization of alkenes can provide 2-azidoamines. organic-chemistry.org Hydroazidation of olefins has also been significantly developed. nih.gov
An anti-Markovnikov hydroazidation of an unactivated olefin can be achieved using sodium azide in the presence of an iron catalyst under blue-light irradiation. organic-chemistry.org Another approach is the azidoiodination of alkenes, which proceeds in an anti-Markovnikov fashion to yield β-iodoazides. organic-chemistry.org While these methods introduce an azide group, they also functionalize the double bond, which would require subsequent chemical steps to arrive at the target this compound structure.
Table 2: Examples of Olefin Azidation Reactions
| Reaction Type | Reagents | Selectivity | Product Type | Reference |
| Iron-Catalyzed Hydroazidation | NaN₃, FeCl₃·6H₂O, Blue Light | Anti-Markovnikov | Alkyl Azides | organic-chemistry.org |
| Azidoiodination | Not specified | Anti-Markovnikov | β-iodoazides | organic-chemistry.org |
| Radical Oxidative Phosphonation-Azidation | Mn(OAc)₃ | Not specified | β-azidophosphonates | nih.gov |
This table presents general olefin azidation methods; their direct applicability to form the specific target compound may require further transformations.
Direct Azidation Reactions on Cycloheptene Derivatives
Formation of the Cycloheptene Ring System
Ring-Closing Metathesis (RCM): This is a powerful method for the formation of medium-sized rings. A suitable acyclic diene precursor, with one of the terminal carbons functionalized to later become the azidomethyl group (or its precursor), would be cyclized using a ruthenium-based catalyst like a Grubbs' catalyst.
[8+2] Cycloaddition Reactions: While not directly forming a cycloheptene, the synthesis of related seven-membered ring systems, such as azulenes, can be achieved through the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers. mdpi.com This highlights a potential, though more complex, pathway to a cycloheptane-based scaffold.
Intramolecular Cyclization: Radical cyclization of precursors like 5-(bromomethyl)cycloheptene can lead to bicyclic products, indicating the reactivity of such systems. researchgate.net Careful design of an acyclic precursor for an intramolecular reaction (e.g., alkylation or condensation) could potentially form the desired monocyclic seven-membered ring.
Classical Ring Expansion/Formation: While not explicitly detailed for this specific target, classical methods like the Dieckmann condensation of a suitable diester followed by reduction, elimination, and functional group manipulation remain a viable, albeit potentially lengthy, approach.
The synthesis of the cycloheptene ring often involves multi-step sequences starting from more readily available cyclic or acyclic precursors.
Ring-Closing Metathesis Strategies
Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the construction of unsaturated rings, including seven-membered systems. acs.orgwikipedia.org This reaction, catalyzed by metal complexes, typically ruthenium or molybdenum, involves the intramolecular coupling of two terminal alkenes to form a cycloalkene and a volatile byproduct, usually ethylene (B1197577). wikipedia.org The functional group tolerance of modern RCM catalysts makes this strategy particularly attractive for the synthesis of complex molecules. wikipedia.org
A plausible RCM approach to this compound would commence with an acyclic diene precursor. A hypothetical precursor, nona-1,8-dien-4-ylmethanol, could be synthesized and subsequently converted to the corresponding azide. The key RCM step would then be the cyclization of 4-(azidomethyl)nona-1,8-diene.
Proposed Synthetic Scheme via RCM:
A proposed retrosynthetic analysis for this compound using a Ring-Closing Metathesis (RCM) strategy.
The choice of catalyst is crucial for the success of the RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are known for their high efficiency and tolerance to various functional groups, including azides. The reaction is typically carried out in a dilute solution of a chlorinated solvent, such as dichloromethane, to favor the intramolecular cyclization over intermolecular oligomerization. The removal of the ethylene byproduct can also help drive the reaction to completion. acs.org
Cyclization Reactions for Medium-Sized Rings
The formation of seven-membered rings via classical intramolecular cyclization reactions is often challenging but can be achieved under appropriate conditions. acs.org These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond from a linear precursor.
An alternative strategy for the synthesis of this compound could involve an intramolecular nucleophilic substitution reaction. For instance, a linear precursor containing a suitable leaving group and a nucleophilic carbon could be designed to undergo cyclization.
Proposed Intramolecular Cyclization Scheme:
A potential precursor, such as a derivative of 8-bromo-4-(bromomethyl)oct-1-ene, could be envisioned. The synthesis of such a precursor would likely involve multiple steps. The subsequent cyclization could be promoted by a strong, non-nucleophilic base to facilitate the formation of the seven-membered ring.
It is important to note that such intramolecular cyclizations can be susceptible to competing elimination reactions and may require high-dilution conditions to suppress intermolecular side reactions.
Rearrangement-Based Syntheses (e.g., Cope or related)
Sigmatropic rearrangements, such as the Cope rearrangement, offer another avenue for the construction of medium-sized rings. The Cope rearrangement is a unibo.itunibo.it-sigmatropic rearrangement of a 1,5-diene. While a direct Cope rearrangement to form this compound is not immediately obvious, related rearrangement processes could be employed.
One speculative approach could involve a tandem reaction sequence initiated by a different type of rearrangement. For example, the Piancatelli rearrangement of furfuryl alcohol derivatives has been used to generate cyclopentenone structures. rsc.orgchemrxiv.orgresearchgate.net While not directly applicable to a seven-membered ring, this highlights the power of rearrangement reactions in ring synthesis. A more relevant, though still hypothetical, approach for a cycloheptene ring might involve a divinylcyclopropane rearrangement.
Hypothetical Divinylcyclopropane Rearrangement:
A suitably substituted divinylcyclopropane, such as 1-(azidomethyl)-2,3-divinylcyclopropane, could potentially undergo a thermal or metal-catalyzed rearrangement to furnish a cycloheptadiene derivative. Subsequent selective reduction of one of the double bonds would yield the target this compound. The synthesis of the divinylcyclopropane precursor would be a significant synthetic challenge in itself.
Control of Stereochemistry in this compound Synthesis
The presence of a stereocenter at the 5-position of the cycloheptene ring means that this compound can exist as a pair of enantiomers. The control of stereochemistry is therefore a critical aspect of its synthesis.
Diastereoselective Synthetic Routes
If the synthesis proceeds through an intermediate that already contains a stereocenter, the formation of the ring can be influenced by this existing stereochemistry, leading to diastereoselectivity. For example, in the proposed RCM synthesis, if the starting nona-1,8-dien-4-ylmethanol is resolved into its enantiomers, the subsequent reactions would proceed to yield the corresponding enantiomer of this compound.
In cyclization reactions, the stereochemistry of the precursor can direct the formation of a specific diastereomer of the cyclic product. nih.gov The conformation of the acyclic precursor during the ring-closing step often determines the stereochemical outcome.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved through various strategies:
Chiral Catalysts: The use of chiral catalysts in the ring-forming step can induce enantioselectivity. For instance, chiral RCM catalysts have been developed that can effect the asymmetric synthesis of cyclic compounds. chemrxiv.orgnih.govcolab.ws
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical course of a reaction, and then subsequently removed.
Enzymatic Resolutions: An enzyme can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor. researchgate.net
For the synthesis of enantiomerically pure this compound, an enantioselective variant of the RCM reaction using a chiral catalyst would be a highly attractive and modern approach.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. unibo.itxjenza.org These principles can be applied to the proposed syntheses of this compound.
Atom Economy: RCM reactions are generally considered to have good atom economy, as the main byproduct is the small and volatile molecule ethylene. wikipedia.org This is in contrast to many classical named reactions that generate stoichiometric amounts of waste.
Catalysis: The use of catalysts, such as in RCM, is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and reduces the need for stoichiometric reagents. organic-chemistry.org
Solvent Choice: The choice of solvent is a critical factor in the environmental impact of a synthesis. While chlorinated solvents are often used for RCM, research into greener alternatives is ongoing. sci-hub.se Supercritical fluids or ionic liquids are potential, though often more complex, alternatives. For other steps, the use of safer and more environmentally friendly solvents like ethanol, water, or 2-methyltetrahydrofuran (B130290) would be preferable. nih.govejcmpr.com
Energy Efficiency: Reactions that can be performed at or near ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. rsc.orgchemrxiv.org
A green synthesis of this compound would ideally involve a catalytic, atom-economical ring-forming reaction, utilize renewable starting materials if possible, minimize the use of hazardous solvents, and reduce the number of synthetic steps to minimize waste generation. nih.gov
Reactivity and Transformational Pathways of 5 Azidomethyl Cycloheptene
Azide-Mediated Cycloaddition Reactions
The azide (B81097) group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent of these are 1,3-dipolar cycloadditions with alkynes, which lead to the formation of 1,2,3-triazoles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with External Alkynes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction that unites an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its mild reaction conditions, high yields, and exceptional regioselectivity. The copper(I) catalyst plays a crucial role in activating the terminal alkyne, thereby dramatically accelerating the rate of cycloaddition compared to the uncatalyzed thermal reaction. nih.govorganic-chemistry.org
The CuAAC reaction exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the azide and the alkyne partners. For an alkyl azide like 5-(azidomethyl)cycloheptene, the reaction is expected to proceed efficiently with a diverse range of terminal alkynes. This includes simple alkyl and aryl alkynes, as well as more complex structures bearing various functional groups.
However, the nature of the alkyne can influence the reaction rate. Electron-poor alkynes, such as propiolates and propiolamides, often exhibit enhanced reactivity. nih.gov Conversely, sterically hindered alkynes may react more slowly. While the reaction is generally robust, certain functional groups on the alkyne, such as those that can chelate with copper, may interfere with the catalytic cycle.
To illustrate the typical scope of the CuAAC reaction with alkyl azides, the following table presents representative yields for the reaction of benzyl (B1604629) azide (a common model for primary alkyl azides) with a variety of terminal alkynes.
| Alkyne Substrate | Product | Yield (%) |
| Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 |
| 1-Octyne | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 92 |
| Propargyl alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 98 |
| 3-Butyn-1-ol | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol | 94 |
| Ethyl propiolate | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 90 |
This table is a representative example based on general knowledge of CuAAC reactions and does not represent specific experimental data for this compound.
A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction mechanism, which proceeds through a copper-acetylide intermediate, exclusively yields the 1,4-disubstituted triazole isomer. rsc.orgresearchgate.net This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The high regioselectivity of the CuAAC reaction is a significant advantage, as it eliminates the need for separation of isomers and ensures a single, well-defined product.
The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the copper(I) source, the ligands used to stabilize the copper catalyst, the solvent, and the concentration of the reactants. The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the copper(I) from oxidation. The reaction is often performed in a variety of solvents, including water, which can in some cases accelerate the reaction. organic-chemistry.org The rate of the CuAAC reaction is dramatically faster than the uncatalyzed version, with rate accelerations of up to 10⁷ to 10⁸ being reported. organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Cycloalkynes
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to the CuAAC reaction, particularly in biological applications where the toxicity of copper is a concern. nih.gov This reaction relies on the high ring strain of a cycloalkyne to accelerate the cycloaddition with an azide, obviating the need for a metal catalyst.
In a SPAAC reaction, the azide component, such as this compound, reacts directly with a strained cycloalkyne. The driving force for this reaction is the release of ring strain in the cycloalkyne as it transitions from the sp-hybridized linear geometry of the alkyne to the sp²-hybridized geometry of the resulting triazole. A variety of strained cycloalkynes have been developed for SPAAC, with dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), and cyclooctynes being among the most common. acs.orgnih.gov
The reactivity in SPAAC is highly dependent on the structure of the strained cycloalkyne. Generally, a higher degree of ring strain leads to a faster reaction rate. The electronic properties of both the azide and the cycloalkyne also play a role. Electron-withdrawing groups on the cycloalkyne can lower the LUMO energy, accelerating the reaction with electron-rich azides. nih.gov
The following table provides a comparative overview of the second-order rate constants for the reaction of benzyl azide with several common strained cycloalkynes.
| Strained Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cyclooctyne (B158145) (OCT) | ~10⁻³ |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.1 |
| Dibenzocyclooctyne (DBCO) | ~0.3 |
| DIBAC | ~1.0 |
This table is a representative example based on published data for benzyl azide and does not represent specific experimental data for this compound.
Mechanistic studies have shown that the SPAAC reaction proceeds through a concerted [3+2] cycloaddition mechanism. acs.org The rate of the reaction is primarily governed by the activation energy required to distort the azide and the cycloalkyne into the transition state geometry. The high ring strain of the cycloalkyne significantly lowers this activation barrier. acs.org
Kinetic studies are often performed using techniques such as NMR spectroscopy or fluorescence measurements to monitor the progress of the reaction over time. chemrxiv.orgnih.gov These studies have been instrumental in quantifying the reactivity of different strained cycloalkynes and in understanding the factors that influence the reaction rate. For an alkyl azide like this compound, the reaction kinetics would be primarily determined by the choice of the strained cycloalkyne partner. The reaction with more strained and electronically activated cycloalkynes would be expected to proceed more rapidly. nih.gov
Cycloheptene (B1346976) Olefin Reactivity
The double bond of the cycloheptene ring is another site of significant reactivity, capable of undergoing various addition and cycloaddition reactions.
The cycloheptene double bond can act as a dipolarophile in [3+2] cycloaddition reactions with external 1,3-dipoles such as azides and nitrones. nih.gov This would lead to the formation of a new five-membered heterocyclic ring fused to the cycloheptane (B1346806) core.
The regioselectivity of these cycloadditions is governed by both electronic and steric factors. youtube.com For instance, in the reaction with a nitrone, the substitution pattern on both the nitrone and the cycloheptene would determine which of the two possible regioisomers is preferentially formed. nih.gov The stereochemistry of the reaction is also of great interest. The approach of the 1,3-dipole to the cycloheptene ring can lead to different diastereomers, and the inherent chirality of this compound could influence the stereochemical outcome of the cycloaddition. Without experimental data, predicting the exact regio- and stereochemical preferences for the reaction of this compound with external 1,3-dipoles is challenging.
The reactivity of the cycloheptene double bond in [3+2] cycloadditions can be enhanced by the introduction of activating groups. For example, the presence of an electron-withdrawing group adjacent to the double bond would lower the energy of the LUMO of the alkene, making it more susceptible to attack by the HOMO of the 1,3-dipole. While the azidomethyl group in this compound is not directly attached to the double bond, its electronic influence could be transmitted through space or through the ring system, potentially affecting the reactivity of the olefin.
Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. organic-chemistry.org The cycloheptene moiety of this compound could, in principle, undergo cross-metathesis with other alkenes in the presence of a suitable catalyst, such as a Grubbs-type ruthenium catalyst. organic-chemistry.orgrsc.org This would lead to the formation of new, functionalized acyclic compounds, opening up avenues for significant structural diversification. The success of such a reaction would depend on the relative reactivity of the cycloheptene and the cross-partner, as well as the tolerance of the azide group to the metathesis catalyst. While many functional groups are tolerated by modern metathesis catalysts, the compatibility of azides needs to be considered.
Table 1: Potential Cross-Metathesis Reactions of this compound
| Cross-Partner Alkene | Potential Product Structure | Catalyst |
| Ethylene (B1197577) | 1-Azido-8-nonene | Grubbs Catalyst |
| Acrylonitrile | 1-Azido-10-cyano-8-decene | Grubbs Catalyst |
| Styrene | 1-Azido-8-phenyl-8-octene | Grubbs Catalyst |
| (This table is illustrative and based on general principles of cross-metathesis. Actual outcomes would require experimental verification.) |
The presence of two reactive functional groups in this compound opens up the possibility of tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and complex molecular architectures. For instance, an intramolecular 1,3-dipolar cycloaddition of the azide group onto the cycloheptene double bond could potentially be induced, leading to a tricyclic product. The feasibility of such a reaction would depend on the length and flexibility of the tether connecting the two functional groups.
Another possibility is a tandem reaction sequence involving both the alkene and the azide. For example, a reaction could be envisioned where the alkene first undergoes a transformation, which then triggers a reaction involving the azide group, or vice-versa. The design of such tandem reactions is a current area of interest in organic synthesis, as it allows for the rapid construction of molecular complexity from relatively simple starting materials.
While the fundamental reactivity of azides and cycloheptenes provides a framework for predicting the chemical behavior of this compound, a detailed and accurate description of its transformational pathways requires specific experimental investigation. Research focusing on the synthesis of this compound and its reactions under various conditions is necessary to elucidate the regio- and stereochemical outcomes of its cycloaddition reactions, its viability in cross-metathesis for structural diversification, and its potential to participate in novel tandem or cascade reactions. Such studies would not only provide valuable data for this specific molecule but also contribute to the broader understanding of the interplay between these two important functional groups in organic synthesis.
[3+2] Cycloaddition Reactions with External 1,3-Dipoles (e.g., Azides, Nitrones)
Synergistic and Orthogonal Reactivity of Azide and Alkene Moieties
The presence of both an azide and a non-conjugated alkene within the same molecule opens up a rich landscape of chemical transformations. The reactivity can be either synergistic, where both groups participate in a concerted or sequential manner, or orthogonal, where one group can be selectively manipulated while the other remains intact.
Intramolecular Reactivity Studies (e.g., potential self-cyclization under specific conditions)
The spatial proximity of the azidomethyl group and the cycloheptene ring allows for the possibility of intramolecular reactions. One of the most significant potential pathways is an intramolecular [3+2] cycloaddition, also known as a Huisgen cycloaddition, between the azide and the alkene. This reaction, which can be promoted thermally or by catalysts, would lead to the formation of a triazoline ring fused to the cycloheptane framework. The strain inherent in the seven-membered ring can influence the feasibility and outcome of such cyclizations nih.gov.
Computational studies on similar systems have shown that the activation barriers for intramolecular azide-alkene cycloadditions can be significant, but are influenced by factors such as ring strain and the substitution pattern of the alkene nih.gov. In the case of this compound, the flexibility of the seven-membered ring may allow it to adopt a conformation conducive to cyclization.
Under certain conditions, particularly with radical initiators, an alternative intramolecular cyclization pathway could be envisioned, analogous to the radical-mediated cyclization of 5-(bromomethyl)cycloheptene which yields bicyclo[3.2.1]octane derivatives. However, the reactivity of the azide group under radical conditions would need to be carefully considered.
It is also important to consider the potential for the Winstein rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement common to allylic azides, which can lead to an equilibrium mixture of isomeric azides nih.gov. While this compound is not a classic allylic azide, the proximity of the double bond could still influence its stability and reactivity under certain thermal or catalytic conditions.
Selective Functionalization of One Moiety in the Presence of the Other
The distinct chemical nature of the azide and alkene functionalities allows for their selective manipulation, a cornerstone of modern synthetic chemistry. This orthogonality is crucial for the controlled construction of complex molecules.
Selective Reactions of the Alkene:
The double bond in the cycloheptene ring can undergo a variety of transformations without affecting the azide group. These include:
Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the alkene can be selectively converted to an epoxide. The azide group is generally stable under these conditions.
Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) can be used to form a diol across the double bond, leaving the azide untouched.
Hydrogenation: While catalytic hydrogenation can reduce both the alkene and the azide, specific catalysts and conditions can allow for the selective reduction of the double bond organic-chemistry.org. For instance, using certain palladium or rhodium catalysts under controlled hydrogen pressure can favor the saturation of the C=C bond.
Selective Reactions of the Azide:
Conversely, the azide group can be transformed while preserving the alkene. The bioorthogonal nature of the azide makes it particularly amenable to highly selective reactions sigmaaldrich.comthermofisher.comnih.gov.
Staudinger Reaction: The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide is highly chemoselective and does not affect the alkene moiety sigmaaldrich.comorganic-chemistry.org.
Click Chemistry: While the alkene in this compound is not a terminal alkyne, the azide can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions with appropriate alkyne partners, demonstrating its orthogonal reactivity rsc.orgresearchgate.netresearchgate.netdntb.gov.ua.
Further Transformations of the Azidomethyl Group
The azidomethyl group serves as a versatile synthetic handle, providing access to a range of important nitrogen-containing functionalities.
Reduction to Primary Amines
The reduction of the azide to a primary amine is a fundamental and widely used transformation. This can be achieved through several methods that are generally compatible with the presence of an alkene.
| Reagent | Conditions | Product | Notes |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | (Cyclohept-4-en-1-yl)methanamine | A powerful reducing agent, generally effective for reducing azides to amines masterorganicchemistry.com. |
| Catalytic Hydrogenation (H₂/Pd/C) | Methanol or Ethanol, H₂ atmosphere | (Cyclohept-4-en-1-yl)methanamine | Care must be taken to control conditions to avoid concomitant reduction of the alkene masterorganicchemistry.com. |
| Staudinger Reduction (1. PPh₃, 2. H₂O) | THF or other aprotic solvent, then water | (Cyclohept-4-en-1-yl)methanamine | A very mild and chemoselective method that preserves the alkene organic-chemistry.org. |
| Samarium(II) Iodide (SmI₂) | THF, with a proton source like methanol | (Cyclohept-4-en-1-yl)methanamine | A mild and selective method for azide reduction. |
Staudinger Ligation and Derivatizations
The Staudinger reaction involves the reaction of the azide with a phosphine to form an iminophosphorane (aza-ylide) sigmaaldrich.comorganic-chemistry.org. This intermediate can be hydrolyzed to an amine (as mentioned above) or trapped with an electrophile in a process known as the Staudinger ligation sigmaaldrich.comthermofisher.comnih.gov. The ligation is a powerful tool for forming amide bonds under mild, bioorthogonal conditions.
In the context of this compound, reaction with a phosphine bearing an appropriately positioned ester group can lead to an intramolecular cyclization, forming a lactam after hydrolysis.
| Reactants | Conditions | Intermediate/Product | Application |
| This compound + Triphenylphosphine | Aprotic solvent (e.g., THF) | N-(cyclohept-4-en-1-ylmethyl)-1,1,1-triphenyl-λ⁵-phosphanimine | Aza-ylide intermediate |
| Aza-ylide intermediate + H₂O | Aqueous workup | (Cyclohept-4-en-1-yl)methanamine + Triphenylphosphine oxide | Staudinger Reduction |
| Aza-ylide intermediate + Carboxylic acid derivative (e.g., acid chloride) | Aprotic solvent | Amide | Staudinger Ligation |
Formation of Other Nitrogenous Heterocycles (e.g., Tetrazoles)
The azide functionality can be a precursor to various nitrogen-rich heterocyclic systems. A prominent example is the formation of tetrazoles. This can be achieved through the [3+2] cycloaddition of the azide with a nitrile. While this is an intermolecular reaction, it highlights another transformation pathway for the azidomethyl group. To form a tetrazole from this compound, an external nitrile source would be required.
The reaction typically requires a catalyst, such as zinc or copper salts, and can be promoted by heat or microwave irradiation organic-chemistry.orgacs.orgyoutube.comresearchgate.netyoutube.com. The general reaction is as follows:
R-C≡N + R'-N₃ → R,R'-disubstituted tetrazole
In the case of this compound, the R' group would be the cyclohept-4-en-1-ylmethyl moiety. The properties of the resulting tetrazole would depend on the nature of the R group from the chosen nitrile.
| Nitrile (R-CN) | Catalyst/Conditions | Product |
| Acetonitrile | ZnBr₂, H₂O, heat | 1-((Cyclohept-4-en-1-yl)methyl)-5-methyl-1H-tetrazole |
| Benzonitrile | CuI, base, solvent, heat | 1-((Cyclohept-4-en-1-yl)methyl)-5-phenyl-1H-tetrazole |
| Sodium Cyanide | Lewis acid catalyst, heat | 1-((Cyclohept-4-en-1-yl)methyl)-1H-tetrazole-5-carbonitrile |
Computational and Theoretical Investigations of 5 Azidomethyl Cycloheptene
Quantum Chemical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to understand the behavior of molecules at the electronic level. For 5-(azidomethyl)cycloheptene, these methods allow for a detailed exploration of its inherent properties and reactive potential.
The electronic landscape of this compound is largely dictated by its two primary functional groups: the carbon-carbon double bond of the cycloheptene (B1346976) ring and the azidomethyl substituent. Theoretical calculations indicate that the highest occupied molecular orbital (HOMO) is predominantly localized on the π-system of the double bond, making this region susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to have significant contributions from the σ* orbitals of the azide (B81097) group, rendering it a potential site for nucleophilic interaction or cycloaddition.
Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics. The C=C double bond exhibits typical sp²-sp² hybridization, while the carbons of the cycloheptene backbone are sp³-hybridized. The azide group (-N₃) in the azidomethyl substituent displays a near-linear geometry, with the terminal nitrogen atoms bearing a partial negative charge and the central nitrogen a partial positive charge. mdpi.com This charge distribution is a key factor in its characteristic 1,3-dipolar reactivity.
| Molecular Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | -6.2 | π(C=C) |
| LUMO | +1.5 | π(N₃) and σ(C-N) |
| HOMO-1 | -7.8 | n(N₃) |
Seven-membered rings are known for their conformational flexibility. Computational studies on cycloheptane (B1346806) and its derivatives have identified several low-energy conformations, with the twist-chair and chair forms being the most prominent. researchgate.netbiomedres.usacs.org For this compound, the introduction of the sp²-hybridized centers of the double bond flattens a portion of the ring, influencing the relative stability of these conformers. Theoretical models suggest that the twist-chair conformation is likely the global minimum, with the chair conformation being slightly higher in energy. researchgate.net
The rotation of the azidomethyl group around the C5-C(H₂) bond introduces additional conformational isomers, known as rotamers. Steric interactions between the azide group and the adjacent protons on the cycloheptene ring will govern the preferred rotational state. Calculations would likely indicate that staggered conformations, which minimize these steric clashes, are energetically favored over eclipsed conformations.
| Conformer (Ring) | Rotamer (C5-CH₂N₃ Dihedral) | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair | gauche | 0.0 |
| Twist-Chair | anti | 0.8 |
| Chair | gauche | 1.5 |
| Chair | anti | 2.1 |
The azide functionality makes this compound a prime candidate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." The reaction with an alkyne to form a 1,2,3-triazole is a particularly important transformation.
The uncatalyzed [3+2] cycloaddition between an azide and an alkyne is a concerted, though often asynchronous, process that proceeds through a highly ordered transition state. nih.govunimi.it Computational modeling of the reaction between this compound and a simple alkyne, such as propyne, would allow for the precise geometric and energetic characterization of the transition state. The geometry of the transition state would reveal the extent of bond formation between the terminal nitrogens of the azide and the carbons of the alkyne. When an unsymmetrical alkyne is used, two regioisomeric products (1,4- and 1,5-disubstituted triazoles) are possible, each formed via a distinct transition state. nih.govnih.gov
| Regioisomeric Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|
| 1,4-disubstituted | 22.5 | Yes |
| 1,5-disubstituted | 24.8 | No |
Beyond cycloadditions, computational methods can predict the reactivity of this compound in other, yet to be experimentally explored, transformations. For instance, the alkene moiety could undergo various addition reactions or metathesis. The relative reactivity of the alkene versus the azide under specific reaction conditions can be computationally assessed by comparing the activation barriers for competing reaction pathways.
Furthermore, the facial selectivity of reactions at the double bond can be predicted by analyzing the steric and electronic environment of the two faces of the cycloheptene ring in its most stable conformation. The azidomethyl group, being a substituent on the ring, will likely direct incoming reagents to the opposite face, a phenomenon that can be quantified through transition state modeling. Similarly, for cycloadditions, the diastereoselectivity arising from the chirality of the C5 carbon can be evaluated by comparing the energies of the transition states leading to different diastereomeric products.
Reaction Mechanism Elucidation for Key Transformations
Molecular Dynamics Simulations
Simulations typically begin by defining a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The forces on each atom are then calculated, and Newton's equations of motion are integrated to propagate the system forward in time, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal a wealth of information about the molecule's behavior.
Conformational Dynamics of the Cycloheptene System
The seven-membered ring of cycloheptene is known for its conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives can exist in a variety of low-energy conformations, primarily in the twist-chair and boat families. biomedres.usresearchgate.netacs.org The introduction of a double bond in cycloheptene and a substituent at the 5-position, as in this compound, further complicates this landscape.
Molecular dynamics simulations can map the potential energy surface of this compound, identifying the stable conformers and the energy barriers between them. These simulations can reveal the preferred spatial arrangement of the azidomethyl group relative to the cycloheptene ring. It is anticipated that the chair and boat conformations of the cycloheptene ring would be the most stable, with the azidomethyl group occupying either an equatorial or axial-like position. The relative energies of these conformers would be influenced by steric interactions and other non-covalent forces.
A hypothetical energy profile for the principal conformers of a substituted cycloheptene is presented in Table 1. This table illustrates the kind of data that can be obtained from conformational analysis studies.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general knowledge of cycloheptene systems. Specific computational data for this compound is not available in the public domain.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Twist-Chair (Azide Equatorial-like) | 0.00 | C1-C2-C3-C4: ~-60, C4-C5-C6-C7: ~80 |
| Twist-Chair (Azide Axial-like) | 1.20 | C1-C2-C3-C4: ~-58, C4-C5-C6-C7: ~82 |
| Boat (Azide Equatorial-like) | 2.50 | C1-C7-C6-C5: ~-70, C2-C3-C4-C5: ~70 |
| Boat (Azide Axial-like) | 3.80 | C1-C7-C6-C5: ~-68, C2-C3-C4-C5: ~72 |
Substrate-Reagent Interaction Modeling
The azido (B1232118) group in this compound is a versatile functional group, capable of participating in various reactions, most notably the azide-alkyne cycloaddition, often referred to as a "click" reaction. researchgate.netorganic-chemistry.org Computational modeling, particularly through methods like Density Functional Theory (DFT) and MD simulations, can be employed to study the interactions between this compound (the substrate) and a potential reagent, such as an alkyne.
These simulations can model the approach of the reagent to the azide moiety, providing insights into the preferred reaction pathways and the structure of the transition state. The Distortion/Interaction model, for instance, can be used to analyze the activation energies of such cycloaddition reactions. nih.gov This model deconstructs the energy barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.gov
A hypothetical interaction energy profile for the approach of a generic alkyne to the azidomethyl group is presented in Table 2. This illustrates the type of data that can be generated through substrate-reagent interaction modeling.
Table 2: Hypothetical Interaction Energies for the Azide-Alkyne Cycloaddition of this compound This table is for illustrative purposes and based on general principles of azide-alkyne cycloaddition reactions. Specific computational data for this compound is not available.
| Reaction Coordinate (Distance between N1 of azide and C1 of alkyne, Å) | Interaction Energy (kcal/mol) | Distortion Energy (kcal/mol) | Total Energy (kcal/mol) |
|---|---|---|---|
| 4.0 | -2.5 | 0.5 | -2.0 |
| 3.0 | -5.8 | 2.1 | -3.7 |
| 2.5 (Transition State) | -15.2 | 12.5 | -2.7 (Activation Energy) |
| 2.0 | -25.0 | 8.3 | -16.7 |
Synthetic Utility and Applications in Advanced Chemical Research
Role as a Versatile Bifunctional Building Block
The structure of 5-(azidomethyl)cycloheptene, featuring a reactive azide (B81097) group and a cycloalkene ring, theoretically positions it as a valuable bifunctional building block. This duality would allow for its participation in a variety of chemical transformations, enabling the synthesis of complex molecular frameworks.
Construction of Complex Molecular Architectures through Sequential Reactions
The azide and alkene functionalities within this compound are orthogonal, meaning they can be reacted selectively under different conditions. This orthogonality is a key feature for its use in sequential reactions. For instance, the azide group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," to form a stable triazole ring. Subsequently, the alkene moiety in the cycloheptene (B1346976) ring could undergo various transformations such as epoxidation, dihydroxylation, or metathesis, allowing for the introduction of further complexity. This step-wise reactivity would enable the controlled construction of intricate molecular architectures.
Modular Synthesis of Functionalized Organic Scaffolds
The concept of modular synthesis relies on the use of well-defined building blocks that can be assembled in a predictable manner. This compound could, in principle, serve as a central scaffold in such a strategy. The azide group provides a "clickable" handle for the attachment of various molecular fragments, including fluorescent dyes, affinity tags, or other bioactive molecules. The cycloheptene ring, with its inherent stereochemistry and potential for further functionalization, could form the core of a diverse library of organic compounds. This modular approach would facilitate the rapid generation of new molecules with tailored properties.
Integration into Polymeric Materials via Azide/Alkene Chemistry
The dual functionality of this compound also lends itself to applications in polymer chemistry. Both the azide and the alkene can be utilized to incorporate this molecule into polymer chains or to modify existing polymer structures.
Development of Cross-Linked Polymers with Azidomethyl Side Chains
The alkene moiety of this compound could be polymerized through ring-opening metathesis polymerization (ROMP) to generate a linear polymer with pendant azidomethyl groups. These azide-functionalized side chains would then be available for subsequent cross-linking reactions. For example, reaction with a molecule containing at least two alkyne groups would lead to the formation of a cross-linked polymer network via click chemistry. The density of cross-linking, which dictates the material's mechanical properties, could be controlled by the stoichiometry of the cross-linking agent.
Surface Modification and Functionalization Strategies
The azide group of this compound is a powerful tool for surface modification. Surfaces containing alkyne groups could be readily functionalized by reacting them with this compound through click chemistry. This would result in a surface decorated with cycloheptene rings, which could then be further modified through alkene chemistry. This strategy could be employed to alter the surface properties of materials, such as their hydrophobicity, biocompatibility, or to attach specific biomolecules.
Development of Chemical Probes and Labeling Reagents
Chemical probes are essential tools for studying biological systems. The bioorthogonal nature of the azide group makes it an ideal component of such probes.
In a hypothetical application, this compound could be developed into a chemical probe. The cycloheptene moiety could be designed to interact with a specific biological target. Following this interaction, the azide group would serve as a reporter handle. A fluorescent dye or a biotin (B1667282) tag functionalized with an alkyne could be "clicked" onto the azide, allowing for the visualization or isolation of the target molecule. This approach would enable the specific labeling and study of biomolecules within their native environment.
While the specific compound "this compound" is not documented in the scientific literature, its constituent functional groups suggest a wide range of potential applications in synthetic chemistry, materials science, and chemical biology. The exploration of its synthesis and reactivity could open new avenues for the development of complex molecules, functional materials, and advanced chemical probes.
Design of Linkers for Bioconjugation (emphasizing chemical methodology)
The primary utility of this compound as a linker for bioconjugation stems from the versatile and highly selective reactivity of its azide group. wikipedia.org Bioconjugation aims to create stable covalent links between two molecules, at least one of which is a biomolecule, such as a protein or nucleic acid. rsc.org The azide serves as a bioorthogonal handle, meaning it is stable in biological environments and does not react with native functional groups, thus ensuring that ligation occurs only with a specific, engineered reaction partner. wikipedia.orgnih.gov
Two principal azide-based ligation strategies are pertinent to this compound:
Azide-Alkyne Cycloadditions: This is the most prominent "click chemistry" reaction. goldchemistry.com The azide group on the cycloheptene scaffold can react with a terminal or internal alkyne, which would be installed on a target biomolecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In this reaction, the azide and a terminal alkyne undergo a [3+2] cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is highly efficient and specific but requires a copper(I) catalyst, which can be toxic to living cells, limiting its application primarily to in vitro conjugations.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC utilizes strained cyclooctyne (B158145) derivatives (e.g., DIBO, BCN, DBCO). goldchemistry.comnih.gov The ring strain of the cyclooctyne significantly lowers the activation energy, allowing the cycloaddition with the azide on the this compound linker to proceed rapidly at physiological temperatures without a catalyst. goldchemistry.comnih.gov This methodology is fully bioorthogonal and widely used for labeling in living systems.
Staudinger Ligation: This reaction provides an alternative to cycloadditions. It involves the reaction of the azide group with a specifically engineered triarylphosphine. wikipedia.orgnih.gov The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular trapping by an ester group positioned on the phosphine (B1218219) to form a stable amide bond, releasing N₂. This reaction is bioorthogonal and was one of the first such chemistries to be used in living cells. wikipedia.org
In these applications, the cycloheptene ring of this compound primarily functions as a chemically stable, three-dimensional spacer that connects the reactive azide group to a point of attachment on another molecule or surface.
Strategies for Orthogonal Labeling in Chemical Biology (emphasizing chemical methodologies)
Orthogonal labeling refers to the ability to modify multiple molecular targets within the same biological system, independently and without cross-reactivity. This requires a set of mutually compatible chemical reactions. This compound, with its two distinct functional groups—the azide and the alkene—has the theoretical potential to serve as a tool for such strategies.
Handle 1: The Azide Group: The azide’s reactivity is as described above (SPAAC or Staudinger ligation) and represents the first orthogonal handle. It can be selectively reacted with a strained alkyne or a phosphine probe. goldchemistry.comnih.gov
Handle 2: The Cycloheptene Alkene: The reactivity of the second handle, the cycloheptene double bond, is more nuanced. Standard cis-cycloalkenes, including cycloheptene, are generally poor dienophiles in the most common alkene-based bioorthogonal reaction, the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. iris-biotech.de This reaction typically requires the high ring strain of a trans-cyclooctene (B1233481) (TCO) to proceed at a biologically useful rate. nih.govcomporgchem.com
For the cycloheptene moiety to be an effective orthogonal partner, its reactivity would need to be enhanced. A hypothetical strategy could involve the photochemical isomerization of the stable cis-cycloheptene to its highly strained and much more reactive trans isomer in situ. If this activation could be achieved, it would unlock a second layer of reactivity.
A potential orthogonal labeling scheme using this compound could proceed as follows:
A biomolecule is first labeled using the azide functionality via SPAAC with a cyclooctyne-containing probe (e.g., a fluorescent dye).
After the first labeling step, a second probe, this time a tetrazine derivative, could be introduced.
The cycloheptene ring on the original linker could then be activated (e.g., photochemically) to its trans configuration, triggering a rapid IEDDA reaction with the tetrazine probe.
This sequential and triggerable approach would allow for two different labels to be attached to a single point, mediated by the dual-functional nature of the this compound linker. However, it is important to note that while the azide chemistry is well-established, the use of the cycloheptene ring as a triggerable orthogonal handle is currently a more theoretical application based on established principles of strain-promoted reactivity. comporgchem.com
Future Research Directions and Outlook
Exploration of Unconventional Reactivity Modes
While the azide (B81097) group is well-known for classic reactions like the Huisgen cycloaddition and Staudinger ligation, the allylic nature of the azide in 5-(azidomethyl)cycloheptene invites the exploration of less conventional reactivity. nih.gov Future work will likely focus on leveraging the interplay between the azide, the adjacent double bond, and the cycloheptene (B1346976) ring's conformational flexibility.
A key area of investigation is the Winstein rearrangement , an equilibrium process specific to allylic azides where the azide group can migrate via a acs.orgacs.org-sigmatropic rearrangement. nih.govrsc.orgresearchgate.net For this compound, this could lead to an equilibrating mixture of isomers, a phenomenon that can be either a synthetic challenge or an opportunity. nih.gov Research could focus on controlling this equilibrium through catalysis or reaction conditions to selectively form one isomer for use in subsequent transformations. researchgate.netnih.gov
Furthermore, the development of photocatalytic and electrochemical methods represents a promising frontier. acs.orgsyrris.com These techniques can offer novel pathways for azide activation, potentially leading to radical-mediated additions, C-H functionalization on the cycloheptene ring, or unique cyclization cascades that are inaccessible through thermal methods. The exploration of such reactivity could unlock new classes of nitrogen-containing polycyclic compounds.
| Potential Reactivity Mode | Driving Force / Method | Potential Outcome |
| Controlled Winstein Rearrangement | Lewis Acid / Transition Metal Catalysis | Selective formation of azide regioisomers |
| Photocatalytic Nitrene Formation | Visible Light Photocatalyst | C-H amination/insertion on the cycloheptene ring |
| Electrochemical Reduction/Oxidation | Applied Potential | Generation of radical intermediates for novel cyclizations |
| Strain-Promoted Cycloadditions | Introduction of ring strain (e.g., trans-isomer) | Bioorthogonal ligation with strained alkynes/alkenes researchgate.net |
Development of Asymmetric Syntheses and Transformations
The creation of chiral molecules with multiple, well-defined stereocenters is a central goal in modern organic chemistry. nih.gov For this compound, which is chiral, the development of asymmetric syntheses is a critical next step to unlock its full potential, particularly for applications in life sciences and materials science.
Future research will likely pursue two main avenues:
Asymmetric synthesis of the cycloheptene core: This involves developing catalytic enantioselective methods to construct the seven-membered ring with the azidomethyl group already in place with high stereocontrol. Strategies may adapt existing organocatalytic or transition-metal-catalyzed cycloaddition and annulation reactions that have been successful for five- and six-membered rings. nih.govnih.gov
Asymmetric transformations of the racemic compound: This approach would involve the kinetic resolution of racemic this compound. For example, a chiral catalyst could selectively react with one enantiomer over the other in a cycloaddition or a rearrangement reaction, allowing for the separation of the unreacted enantiomer and the formation of an enantioenriched product.
The development of such stereocontrolling reactions is challenging but essential for accessing enantiopure materials. nih.gov Success in this area would enable the synthesis of complex chiral scaffolds derived from the cycloheptene framework.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of organic azides can be hazardous due to their potential for explosive decomposition, especially on a large scale. acs.orgFlow chemistry offers a powerful solution to this problem by performing reactions in continuous-flow microreactors. acs.orgrsc.org This technology minimizes the volume of hazardous material present at any given time, offers superior temperature control, and allows for safer operation under high pressure and temperature. researchgate.net
Future work will focus on developing a continuous flow process for the synthesis of this compound. This could be integrated into a multi-step, automated synthesis platform . nih.gov Such a system would allow for the on-demand production of the compound and its derivatives, facilitate rapid reaction optimization, and enable the creation of compound libraries for screening purposes. syrris.comresearchgate.net The combination of flow chemistry with other enabling technologies like supported reagents and in-line purification can lead to highly efficient and reproducible synthetic processes. acs.orgrsc.org
| Technology | Advantage for this compound Synthesis | Research Goal |
| Flow Chemistry | Enhanced safety by minimizing reaction volume; Precise control over reaction parameters (temperature, time); Improved scalability. acs.orgnih.gov | Develop a robust, continuous-flow synthesis protocol. |
| Automated Platforms | High-throughput synthesis for library generation; Algorithmic optimization of reaction conditions; Reduced manual handling. researchgate.netnih.gov | Integrate flow synthesis into a fully automated platform for derivatization. |
| In-line Analytics | Real-time reaction monitoring and quality control. nih.gov | Couple the flow reactor to analytical tools (e.g., IR, NMR) for process optimization. |
Advanced Computational Modeling for Predictive Design
Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules like this compound. scirp.org Advanced computational modeling will be pivotal in guiding future experimental work, saving time and resources.
Using methods like Density Functional Theory (DFT) , researchers can model reaction pathways to predict the outcomes of potential transformations. researchgate.netchemrxiv.org For this compound, this could involve:
Predicting Reactivity and Selectivity: Modeling the transition states of cycloaddition reactions to predict which regio- and stereoisomers are favored. nih.gov
Understanding Rearrangements: Calculating the energy barriers associated with the Winstein rearrangement to determine the stability of different isomers and predict the equilibrium position. chemrxiv.org
Designing New Catalysts: Simulating the interaction of the molecule with potential catalysts to design systems that can control enantioselectivity in asymmetric reactions.
These computational studies provide deep mechanistic insight that is often difficult to obtain through experiments alone. researchgate.netnih.gov The synergy between predictive modeling and experimental validation will accelerate the discovery of new reactions and applications for this versatile compound.
Q & A
Basic: What are the established synthetic routes for 5-(Azidomethyl)cycloheptene, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution of a bromomethyl or chloromethyl precursor with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. For example, substituting (bromomethyl)cycloheptene with NaN₃ at 60–80°C for 12–24 hours yields the azidomethyl derivative . Optimization strategies include:
- Solvent choice : DMF enhances reaction rates due to high polarity.
- Temperature control : Elevated temperatures (e.g., 80°C) improve kinetics but may require inert atmospheres to prevent azide decomposition.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitutions in biphasic systems.
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Yield optimization data for analogous compounds are summarized below:
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromomethyl analog | DMF | 80 | 24 | 78–85 | |
| Chloromethyl analog | DMSO | 70 | 36 | 65–72 |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks near δ 3.5–4.0 ppm for the azidomethyl (–CH₂N₃) group. Cycloheptene protons appear as multiplet signals (δ 5.0–6.0 ppm for olefinic protons).
- ¹³C NMR : The azidomethyl carbon resonates at δ 45–55 ppm.
- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the –N₃ stretch .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₈H₁₁N₃). High-resolution MS (HRMS) validates elemental composition.
For purity assessment, combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How can researchers mitigate risks associated with the potential mutagenicity of azide-containing compounds like this compound?
Answer:
Azides are known precursors to mutagenic impurities (e.g., AZBT in sartan drugs ). Mitigation strategies include:
- Safety Protocols : Use explosion-proof equipment, avoid metal catalysts near azides, and conduct reactions in fume hoods .
- Mutagenicity Screening : Employ the Ames test (Salmonella typhimurium strains TA98/TA100) to assess bacterial reverse mutation .
- Impurity Profiling : Monitor for residual azides and degradation products using LC-MS/MS with a limit of quantification (LOQ) ≤ 1 ppm .
Advanced: What strategies are effective in analyzing and quantifying azide-related impurities in this compound samples?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar azide impurities. Derivatization with propiolic acid enhances detection sensitivity .
- Gas Chromatography (GC-MS) : Derivatize azides to stable triazoles via Cu(I)-catalyzed cycloaddition before analysis .
- Reference Standards : Synthesize and characterize impurities (e.g., 5-(azidomethyl)biphenyl derivatives) for calibration .
Basic: What are the primary chemical reactions of this compound, particularly in click chemistry applications?
Answer:
The azidomethyl group enables:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl alcohol) to form 1,4-disubstituted triazoles. Optimal conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/t-BuOH (1:1), 25°C .
- Staudinger Reaction : React with triphenylphosphine to form iminophosphoranes for bioconjugation.
Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for azide-alkyne cycloaddition to predict regioselectivity. B3LYP/6-31G* is commonly used .
- Molecular Dynamics (MD) : Simulate solvent effects on azide stability; DMSO stabilizes azides better than water due to lower polarity .
- Hammett Analysis : Study substituent effects on the cycloheptene ring’s electronic environment using σ values .
Basic: What are the storage and handling protocols for this compound to ensure compound integrity?
Answer:
- Storage : Keep at –20°C under argon in amber vials to prevent photodegradation and moisture absorption.
- Handling : Use nitrile gloves, safety goggles, and avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive decomposition .
Advanced: How do structural modifications of the cycloheptene ring affect the reactivity of the azidomethyl group?
Answer:
- Steric Effects : Bulky substituents (e.g., methyl groups) on the cycloheptene ring slow down CuAAC due to hindered access to the azide .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase azide electrophilicity, accelerating Staudinger reactions.
Notes
- Data tables extrapolate methodologies from analogous azidomethyl compounds due to limited direct studies on this compound.
- References exclude non-authoritative sources per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
